molecular formula C8H6Cl2N4 B3042132 5-(2,6-Dichlorobenzyl)-1H-tetrazole CAS No. 51449-78-6

5-(2,6-Dichlorobenzyl)-1H-tetrazole

Cat. No.: B3042132
CAS No.: 51449-78-6
M. Wt: 229.06 g/mol
InChI Key: NDMAQUNWOYUOGS-UHFFFAOYSA-N
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Description

5-(2,6-Dichlorobenzyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dichlorobenzyl)-1H-tetrazole typically involves the reaction of 2,6-dichlorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, and the product is isolated through crystallization or extraction methods .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to ensure precise control over reaction conditions and to minimize the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dichlorobenzyl)-1H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, hydrogen peroxide, and various nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures and the use of polar solvents .

Major Products Formed

The major products formed from these reactions include substituted tetrazoles, amines, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(2,6-Dichlorobenzyl)-1H-tetrazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. The presence of the tetrazole ring enhances its stability and reactivity, making it a valuable compound in various applications .

Biological Activity

5-(2,6-Dichlorobenzyl)-1H-tetrazole is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Overview of this compound

  • Chemical Structure : The compound features a tetrazole ring substituted with a dichlorobenzyl group, which is significant for its biological interactions.
  • CAS Number : 51449-78-6
  • Molecular Formula : C_9H_7Cl_2N_4

Antimicrobial Properties

This compound has been studied for its antimicrobial potential:

  • Antibacterial Activity : Research indicates that tetrazole derivatives exhibit significant antibacterial effects. For instance, various synthesized tetrazole compounds have shown activity against gram-positive and gram-negative bacteria, with some exhibiting better efficacy than standard antibiotics such as ciprofloxacin .
  • Antifungal Activity : Studies have demonstrated that tetrazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, with some compounds achieving over 97% inhibition at low concentrations .
Compound MIC (μg/mL) Activity Against
This compound16-0.0313Candida albicans
Novel Tetrazole Derivative100Pseudomonas aeruginosa
Other Tetrazole DerivativesVariesVarious bacterial strains

Anti-inflammatory and Analgesic Effects

Tetrazole compounds have also been noted for their anti-inflammatory properties. Some studies suggest that modifications to the tetrazole ring can enhance these effects, making them candidates for developing new anti-inflammatory drugs .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal metabolism.
  • Receptor Modulation : It could modulate receptors that play roles in inflammatory responses or pain pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of tetrazole derivatives:

  • Antimicrobial Screening : A series of novel tetrazoles were synthesized and tested against multiple pathogens. Results indicated that certain derivatives exhibited potent antimicrobial activity, particularly against resistant strains .
  • Combination Therapy Studies : Research involving combinations of tetrazoles with existing antifungals like fluconazole showed synergistic effects, enhancing overall efficacy against resistant fungal strains .
  • Toxicity Assessments : Toxicity studies conducted on model organisms like Galleria mellonella indicated that many tetrazole derivatives are non-toxic at therapeutic doses, suggesting a favorable safety profile for further development .

Properties

IUPAC Name

5-[(2,6-dichlorophenyl)methyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4/c9-6-2-1-3-7(10)5(6)4-8-11-13-14-12-8/h1-3H,4H2,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMAQUNWOYUOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=NNN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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